Thespesone

描述

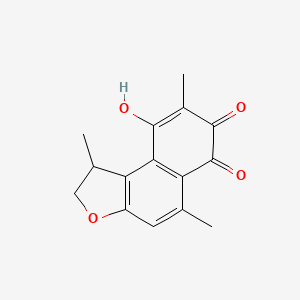

Structure

3D Structure

属性

分子式 |

C15H14O4 |

|---|---|

分子量 |

258.27 g/mol |

IUPAC 名称 |

9-hydroxy-1,5,8-trimethyl-1,2-dihydrobenzo[e][1]benzofuran-6,7-dione |

InChI |

InChI=1S/C15H14O4/c1-6-4-9-10(7(2)5-19-9)12-11(6)15(18)14(17)8(3)13(12)16/h4,7,16H,5H2,1-3H3 |

InChI 键 |

NBWHNPKICLVSGW-UHFFFAOYSA-N |

SMILES |

CC1COC2=C1C3=C(C(=C2)C)C(=O)C(=O)C(=C3O)C |

规范 SMILES |

CC1COC2=C1C3=C(C(=C2)C)C(=O)C(=O)C(=C3O)C |

同义词 |

thespesone |

产品来源 |

United States |

Occurrence and Botanical Origin of Thespesone

Primary Natural Source Identification: Thespesia populnea (Malvaceae)

The principal natural source of thespesone is the evergreen tree Thespesia populnea phytojournal.comrjpponline.org. This species belongs to the genus Thespesia and the mallow family, Malvaceae phytojournal.comijirset.comwikipedia.orghousing.com. Commonly known as the Portia tree, Pacific rosewood, or Indian tulip tree, T. populnea is a large tree found in tropical regions and coastal forests rjpponline.orgwikipedia.orghousing.comnih.gov. The identification of this compound, along with other related compounds, has resulted from chemical studies of extracts from this plant phytojournal.comrjpponline.orgpfaf.org.

Distribution within Plant Organs (e.g., Heartwood, Bark, Leaves)

Phytochemical investigations have revealed that this compound is not uniformly distributed throughout the various organs of Thespesia populnea.

Heartwood : The heartwood of T. populnea is the most significant source of this compound. phytojournal.comrjpponline.orgpfaf.orgprota4u.org Scientific studies have successfully extracted and identified this compound and other structurally related quinones from the heartwood of the tree phytojournal.comrjpponline.orgpfaf.orgprota4u.org.

Bark : The bark of T. populnea is known to contain various phytochemicals, including tannins and gossypol (B191359). phytojournal.comrjpponline.org Decoctions of the bark are used in traditional medicine for treating a variety of ailments, including skin and liver diseases, diarrhea, and hemorrhoids phytojournal.comprota4u.org. While phytochemical screening has confirmed the presence of compounds like tannins, flavonoids, and saponins, the specific presence of this compound in the bark is not as prominently documented as in the heartwood nih.gov.

Leaves : The leaves of T. populnea have been analyzed for their chemical composition, revealing the presence of various classes of compounds, including flavonoids, terpenoids, and anthraquinones. ijirset.com They also contain constituents such as lupeol and beta-sitosterol. phytojournal.com However, this compound is primarily associated with the heartwood of the plant phytojournal.comrjpponline.orgpfaf.orgprota4u.org.

Geographical and Ecological Distribution of Source Plants

Thespesia populnea has a wide, pantropical distribution, predominantly found along coastlines. wikipedia.orgpfaf.orgcabidigitallibrary.org Its native range is believed to be the Old World tropics, including tropical Asia and the coasts of the Indian and Pacific Oceans, though it is now found globally in suitable climates wikipedia.orgcabidigitallibrary.orgkew.org. The tree is common on coasts in Africa, northern Australia, the Pacific Islands, the West Indies, and the Americas wikipedia.org.

Ecologically, T. populnea is well-adapted to coastal environments. wikipedia.org Key ecological characteristics include:

Habitat : It typically grows along seacoasts, on the inland edge of mangrove swamps, and on rocky coasts. housing.compfaf.org

Soil Tolerance : The tree thrives in a variety of coastal soil types, including sandy, volcanic, and limestone-derived soils, favoring a neutral pH range of 6.0-7.4. wikipedia.orgprota4u.org

Environmental Tolerance : It is highly tolerant of wind, salt spray, and saline soil conditions. pfaf.orgprota4u.orgworldagroforestry.org The plant can also withstand drought conditions, developing a long taproot in porous soils prota4u.org.

Altitude : It generally grows at elevations from sea level up to 275 meters wikipedia.org.

The plant's seeds are buoyant and adapted for oceanic dispersal, which has contributed to its widespread distribution cabidigitallibrary.orgworldagroforestry.org.

Phytochemical Profiling of Thespesia populnea Related to Quinone Constituents

Thespesia populnea is chemically rich, containing a diverse array of secondary metabolites. The heartwood is particularly noted for its concentration of sesquiterpenoid quinones. pfaf.orgprota4u.org this compound is one of several related quinone compounds that have been isolated from this plant. phytojournal.comrjpponline.orgpfaf.org

A summary of the major quinone constituents found in T. populnea is provided below.

| Compound Class | Specific Compounds Isolated from T. populnea | Primary Plant Part |

| Sesquiterpenoid Quinones | This compound | Heartwood phytojournal.comrjpponline.orgpfaf.orgprota4u.org |

| Thespone (B1235297) | Heartwood phytojournal.comrjpponline.orgpfaf.orgprota4u.org | |

| Mansonone C | Heartwood phytojournal.comnih.gov | |

| Mansonone D | Heartwood phytojournal.comrjpponline.orgpfaf.orgprota4u.org | |

| Mansonone E | Heartwood phytojournal.comnih.gov | |

| Mansonone F | Heartwood phytojournal.com | |

| Mansonone H | Heartwood rjpponline.orgpfaf.orgprota4u.org |

Beyond these quinones, T. populnea also contains other significant phytochemicals. Gossypol is reported as a major component of the plant. phytojournal.comrjpponline.orgijirset.com The leaves, flowers, and bark also contain a variety of other compounds, including flavonoids (like quercetin and kaempferol), tannins, saponins, steroids, and terpenoids (such as lupeol) phytojournal.comijirset.comnih.gov.

Isolation and Purification Methodologies for Thespesone

Extraction Techniques from Plant Biomass

Extraction is the initial step to separate the desired compounds from the complex plant matrix. This involves using solvents to dissolve the target metabolites.

Solvent Extraction Strategies

Various solvent extraction methods are employed to isolate compounds from Thespesia populnea. Traditional methods often involve the use of organic solvents with varying polarities. For instance, hexane (B92381) extract has been prepared from the bark of Thespesia populnea using a Soxhlet apparatus for an extended period, such as 32 hours, followed by concentration under vacuum. fortunejournals.com Successive solvent extraction, using solvents in increasing order of polarity, is a common strategy to obtain diverse phytoconstituents based on their solubility. Solvents like petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and ethanol (B145695) have been used sequentially in Soxhlet extraction of Thespesia populnea leaves. rjpponline.org Maceration with solvents like methanol-water mixtures has also been employed for extraction. phytojournal.com The choice of solvent is crucial as it affects the yield and nature of the extracted compounds. For example, alcohol extracts have shown higher yields of extractives in some studies. rjpponline.org

Data on Solvent Extraction Yields (Illustrative based on typical phytochemical studies)

| Plant Part | Solvent | Extraction Method | Approximate Yield (%) | Reference |

| Bark | Hexane | Soxhlet | Data not specified | fortunejournals.com |

| Leaves | Petroleum Ether | Soxhlet | Data not specified | rjpponline.org |

| Leaves | Chloroform | Soxhlet | Data not specified | rjpponline.org |

| Leaves | Ethyl Acetate | Soxhlet | Data not specified | rjpponline.org |

| Leaves | Ethanol | Soxhlet | Data not specified | rjpponline.org |

| Leaves | Methanol (B129727):Water | Maceration | Data not specified | phytojournal.com |

| Fruit | Dichloromethane | Soxhlet | Data not specified | innovareacademics.in |

| Fruit | Ethanol | Soxhlet | Data not specified | innovareacademics.in |

| Fruit | Ethyl Acetate | Soxhlet | Data not specified | innovareacademics.in |

| Fruit | Water | Maceration | Data not specified | innovareacademics.in |

Note: Specific yields for Thespesone from these extracts are often determined in subsequent purification steps.

Green Extraction Approaches in Natural Product Isolation

Green extraction aims to reduce energy consumption, utilize alternative solvents (preferably water or agro-solvents), and employ innovative technologies to ensure safe and high-quality extracts. mdpi.com While specific "green" methods solely for this compound extraction are not extensively detailed in the provided results, the principles of green extraction are increasingly relevant in natural product isolation. These principles include the selection of renewable plant resources, minimizing solvent usage, and integrating innovative techniques. mdpi.comamazon.com Ultrasound-assisted extraction (UAE) is one such green technique that can accelerate extraction while potentially preserving the integrity of the compounds and minimizing the need for harsh solvents. researchgate.net The use of environmentally friendly solvents like ethanol is also aligned with green chemistry principles. researchgate.net

Chromatographic Separation Techniques

Following extraction, chromatographic methods are essential for separating this compound from other co-extracted compounds and purifying it.

Column Chromatography (CC)

Column chromatography is a widely used technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase as they are eluted by a mobile phase. orgchemboulder.comrnlkwc.ac.in Silica (B1680970) gel is a common stationary phase used in column chromatography for the isolation of compounds from Thespesia populnea. fortunejournals.comacs.org The mobile phase is typically a solvent or a mixture of solvents, with the composition chosen based on the polarity of the target compound and the other components in the extract. orgchemboulder.com For the isolation of this compound or fractions rich in it, solvent systems such as chloroform and methanol mixtures have been employed with silica gel columns. fortunejournals.com Gradient elution, where the polarity of the mobile phase is gradually increased, is often used to separate compounds with varying polarities. rjpponline.org Neutral alumina (B75360) has also been used as a stationary phase with ethyl acetate: hexane as the mobile phase for pre-purification before HPLC. researchgate.net Monitoring the separation is often done by analyzing collected fractions using techniques like Thin-Layer Chromatography (TLC). orgchemboulder.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a more advanced chromatographic technique offering higher resolution and efficiency for the separation and purification of natural products. researchgate.net It is particularly useful for complex mixtures or when high purity is required. Both analytical and preparative HPLC are used in natural product isolation. For this compound, preparative HPLC-MS systems have been utilized for isolation. researchgate.net Reverse-phase HPLC, using C18 columns, is a common mode, with mobile phases consisting of mixtures like buffer (acidic or neutral) and acetonitrile. researchgate.net HPLC allows for precise control over separation parameters, such as mobile phase composition and flow rate, enabling the isolation of specific compounds like this compound. researchgate.net

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique often used for monitoring the progress of extractions and column chromatography fractions, as well as for preliminary separation and analysis. researchgate.netscribd.com It involves a stationary phase, typically a thin layer of adsorbent material like silica gel coated on a plate, and a mobile phase that moves up the plate by capillary action. scribd.com Compounds are separated based on their differential migration rates, visualized using UV light or staining reagents. rjpponline.orgscribd.com TLC has been used to analyze extracts of Thespesia populnea, and specific solvent systems have been developed for the separation of compounds, including those that may be related to this compound. phytojournal.comamazonaws.comijprs.com For instance, a mobile phase consisting of toluene, chloroform, and methanol in a specific ratio (e.g., 4:4:1 v/v) has been used for TLC analysis of Thespesia populnea extracts on silica gel plates. amazonaws.com The retention factor (Rf) value is a key parameter in TLC, indicating the migration distance of a compound relative to the solvent front, and can be used for identification purposes by comparison with standards. amazonaws.comijprs.com

Purity Assessment and Yield Optimization for Research

Achieving high purity of this compound is crucial for accurate research findings, particularly when investigating its biological activities or spectroscopic properties. Purity assessment is typically performed using analytical techniques that can separate and quantify the components of a mixture. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are commonly employed for this purpose. HPLC allows for the separation of this compound from other co-occurring compounds based on their differential interactions with a stationary phase and a mobile phase. researchgate.netresearchgate.netjocpr.com The purity can be determined by analyzing the chromatogram, specifically the area under the peak corresponding to this compound relative to the total area of all peaks. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are also vital for confirming the identity and assessing the structural integrity of isolated this compound, indirectly contributing to the assessment of its purity. researchgate.netresearchgate.netresearchgate.net

Yield optimization in the context of natural product research focuses on maximizing the amount of this compound obtained from the source material. This involves optimizing various steps in the isolation and purification process. Factors influencing yield can include the choice of plant part, extraction solvent, extraction method, and the parameters of chromatographic separation. researchgate.netresearchgate.net For instance, different parts of Thespesia populnea, such as the heartwood, bark, or leaves, may contain varying concentrations of this compound. rjpponline.orgresearchgate.net The efficiency of the initial extraction is paramount, and different solvents or extraction techniques can be evaluated to determine the most effective approach for releasing this compound from the plant matrix. Subsequent purification steps, such as column chromatography (including silica gel and Sephadex LH-20) and preparative HPLC, are then optimized to minimize loss and maximize the recovery of the pure compound. researchgate.netresearchgate.net

Detailed research findings often involve reporting the purity levels achieved using specific methodologies. For example, studies isolating compounds from Thespesia populnea have utilized techniques like silica column chromatography, Sephadex LH-20 column chromatography, and HPLC for purification and analysis. researchgate.net The characterization of the isolated compounds, including this compound, is performed using spectroscopic analysis such as 1H-NMR, 13C-NMR, and MS, and by comparing the obtained data with literature values. researchgate.netresearchgate.netresearchgate.net While specific quantitative data on the yield of this compound from various optimization studies is not extensively detailed in the provided snippets, the general approach involves systematic variation of parameters to improve the isolation efficiency. Research on related compounds or other natural products often employs response surface methodology (RSM) or other optimization strategies to determine optimal extraction and purification conditions, which could be applicable to this compound as well. researchgate.net

Interactive Data Table: Purity Assessment Techniques for this compound

| Technique | Purpose | Key Output for Purity Assessment |

| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification of Components | Chromatogram (Peak Area Analysis) |

| Nuclear Magnetic Resonance (NMR) | Structural Identification and Confirmation | Spectral Data (Verification of Compound Identity) |

| Mass Spectrometry (MS) | Molecular Weight and Fragmentation Analysis | Mass Spectrum (Confirmation of Compound Identity) |

Structural Elucidation and Advanced Spectroscopic Characterization of Thespesone

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the connectivity and environment of atoms within a molecule. acs.orgnih.govfortunejournals.comresearchgate.netpsu.ac.th Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been applied in the characterization of Thespesone. acs.orgresearchgate.netpsu.ac.thacs.org

One-Dimensional (1D) NMR (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental in the structural analysis of this compound. acs.orgnih.govfortunejournals.comresearchgate.netpsu.ac.th ¹H NMR provides information on the types of protons present, their chemical environments, and their coupling interactions, which helps in determining the connectivity of adjacent hydrogen atoms. acs.orgresearchgate.net ¹³C NMR provides information on the carbon skeleton, revealing the different types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary) and their chemical shifts are indicative of their hybridization and electronic environment. acs.orgresearchgate.netpsu.ac.th

Reported ¹H NMR data for this compound (in CDCl₃ at 300 MHz) includes signals at δ 1.28 (doublet, J = 6.8 Hz, 3H), 2.31 (singlet, 3H), 3.49 (doublet of doublets of quartets, J = 6.8 Hz, 8.6 Hz, 8.8 Hz, 1H), 4.05 (doublet of doublets, J = 16.0 Hz, 8.6 Hz, 1H), 4.65 (doublet of doublets, J = 16.0 Hz, 8.8 Hz, 1H), 6.66 (singlet, 1H), and 7.24 (singlet, 1H). acs.org Another report provides ¹H NMR signals (in CDCl₃) at δ ~1.70 (CH₂ of B ring), 2.38 (CH₂ of A ring), ~3.24 (CH₂ of B ring), ~4.69 and ~4.57 (C ring), ~1.48 (CH₃ of C ring), ~4.28 (CH of C ring), and ~6.94 (aromatic proton of A ring). nih.govfortunejournals.com

¹³C NMR data for this compound (in CDCl₃ at 75 MHz) shows signals at δ 19.3, 23.1, 36.3, 79.0, 111.7, 114.6, 127.3, 132.0, 137.2, and 159.3. acs.org Another study comparing the ¹³C NMR data of this compound with a related compound (TP5) reported signals at δC 146.0 (C-1), 116.2 (C-2), 165.6 (C-3), 134.2 (C-4), and 131.1 (C-4a). psu.ac.th The ¹³C NMR spectra of this compound and other related sesquiterpene quinones were reported for the first time in one study. researchgate.netacs.org

Here is a summary of some reported NMR data for this compound:

| Type | Solvent | Field (MHz) | Chemical Shifts (δ ppm) | Multiplicity | Coupling Constants (Hz) | Integration (Relative H) | Assignment (where available) | Source |

| ¹H NMR | CDCl₃ | 300 | 1.28, 2.31, 3.49, 4.05, 4.65, 6.66, 7.24 | d, s, ddq, dd, dd, s, s | 6.8, 6.8, 8.6, 8.8, 16.0 | 3H, 3H, 1H, 1H, 1H, 1H, 1H | acs.org | |

| ¹H NMR | ~1.70, 2.38, ~3.24, ~4.57, ~4.69, ~1.48, ~4.28, ~6.94 | CH₂ (B ring), CH₂ (A ring), CH₂ (B ring), C ring, C ring, CH₃ (C ring), CH (C ring), Aromatic (A ring) | nih.govfortunejournals.com | |||||

| ¹³C NMR | CDCl₃ | 75 | 19.3, 23.1, 36.3, 79.0, 111.7, 114.6, 127.3, 132.0, 137.2, 159.3 | acs.org | ||||

| ¹³C NMR | 146.0, 116.2, 165.6, 134.2, 131.1 | C-1, C-2, C-3, C-4, C-4a | psu.ac.th |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in determining its elemental composition and structural fragments. acs.orgnih.govsoton.ac.ukresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule, which allows for the determination of its elemental composition. acs.orgsoton.ac.ukuni-bayreuth.de For this compound, HRMS (EI) was calculated for C₁₀H₁₁BrO [M]⁺ as 225.9993 and found to be 225.9980. acs.org Another source mentions HRMS (ES+) with a calculated m/z for C₁₁H₁₂NO₄ as 222.0775. soton.ac.uk The molecular formula of this compound is reported as C₁₅H₁₄O₄, with a molecular weight of 258.27 g/mol and an exact mass of 258.08920892 Da. nih.govfortunejournals.comnih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions. This technique provides more detailed structural information than single-stage MS. While specific MS/MS fragmentation data for this compound is not detailed in the provided search results, MS analysis of isolated this compound has shown a peak at m/z 258.2, which confirms its identity and structure. nih.govfortunejournals.com Electron impact ionization mode has been used for fragmentation in some studies. rjpponline.org MS/MS fragmentation using a Q-TOF mass spectrometer equipped with an ESI source has been used in the structural elucidation of other natural products. acs.org

Here is a summary of some reported Mass Spectrometry data for this compound:

| Technique | Ionization Mode | m/z Value(s) | Relative Intensity | Molecular Formula | Calculated Mass | Found Mass | Source |

| EI-MS | EI | 228, 226, 147, 132, 115, 91, 63, 51 | 44, 42, 15, 100, 8, 16, 8, 16 | C₁₀H₁₁BrO | acs.org | ||

| HRMS | EI | [M]⁺ | C₁₀H₁₁BrO | 225.9993 | 225.9980 | acs.org | |

| MS | 258.2 | C₁₅H₁₄O₄ | nih.govfortunejournals.com |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule, particularly conjugated systems. msu.edutechnologynetworks.comoecd.org IR spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the vibrational modes of its functional groups. acs.orgnih.govfortunejournals.comresearchgate.netnanobioletters.cominnovareacademics.in

The UV-Vis spectrum of this compound in DMSO shows an absorption maximum (λmax) at 289 nm. nih.govfortunejournals.com Another source mentions a UV-Vis spectrum for a related compound with a peak at 317 nm. innovareacademics.in UV-Vis spectroscopy is generally used to confirm the presence of conjugated systems, such as the naphthoquinone core in this compound. msu.edutechnologynetworks.com

IR spectroscopy of this compound has revealed characteristic absorption bands corresponding to various functional groups. acs.orgnih.govfortunejournals.comresearchgate.net Reported IR (ATR) νmax values include 2921, 2852, 1737, 1659, 1633, 1463, 1377, 1260, 1092, 804, and 721 cm⁻¹. acs.org Other reported IR frequencies include -C=O at 1728 cm⁻¹, C=C at 1530 cm⁻¹, and OH at 3300 cm⁻¹. fortunejournals.com An OH absorption at 3410.26 cm⁻¹ and C=C at 1610.61 cm⁻¹ were also reported for a synthesized complex of this compound. nih.gov Another study reported an OH absorption at 3417 cm⁻¹. researchgate.net These IR bands are indicative of the presence of carbonyl groups (around 1700 cm⁻¹), carbon-carbon double bonds (around 1600 cm⁻¹), and hydroxyl groups (around 3300-3400 cm⁻¹), consistent with the naphthoquinone structure of this compound. fortunejournals.comresearchgate.netnanobioletters.com

Here is a summary of some reported IR data for this compound:

| Technique | Sample State/Method | Absorption Bands (νmax cm⁻¹) | Assignment (where available) | Source |

| IR | ATR | 2921, 2852, 1737, 1659, 1633, 1463, 1377, 1260, 1092, 804, 721 | acs.org | |

| IR | KBr pellets | 1728, 1530, 3300 | C=O, C=C, OH | fortunejournals.com |

| IR | 3410.26, 1610.61 | OH, C=C (in complex) | nih.gov | |

| IR | 3417 | OH | researchgate.net |

Chiroptical Methods for Absolute Stereochemistry Determination (e.g., Electronic Circular Dichroism (ECD))

Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy, are invaluable tools for determining the absolute configuration of chiral molecules in solution. While specific detailed ECD data for this compound were not extensively detailed in the consulted literature, ECD spectroscopy is a well-established technique for analyzing the stereochemistry of natural products with suitable chromophores, such as the naphthoquinone system present in this compound. The interaction of polarized light with the chiral centers and the conjugated π system provides characteristic Cotton effects that can be compared with calculated ECD spectra or empirical rules to assign absolute stereochemistry. The presence of a chiral center at the carbon bearing the methyl and dihydrobenzofuran substituents in this compound makes it a suitable candidate for ECD studies to definitively establish its absolute configuration.

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography provides a definitive method for the determination of the three-dimensional structure of crystalline compounds in the solid state, including precise bond lengths, angles, and absolute stereochemistry libretexts.organton-paar.comwikipedia.org. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice libretexts.organton-paar.comwikipedia.org. While a specific report detailing the single-crystal X-ray diffraction analysis of this compound was not prominently featured in the immediate search results, X-ray crystallography is considered the gold standard for confirming structures elucidated by other spectroscopic methods and unequivocally establishing solid-state conformation and absolute configuration when suitable crystals can be obtained anton-paar.comwikipedia.org. The structure of related compounds has been confirmed by X-ray diffraction data researchgate.nettsri.or.th. Obtaining high-quality single crystals of this compound would enable such an analysis, providing crucial data to complement spectroscopic findings.

Comparative Spectroscopic Analysis with Related Naphthoquinones and Sesquiterpenoids

Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), plays a crucial role in the structural characterization of this compound and its differentiation from related compounds tsri.or.thacs.orgnih.govfortunejournals.comrjpponline.orgsoton.ac.uknanobioletters.cominnovareacademics.inproteinmetrics.comgenedata.com. Comparative analysis of the spectroscopic data of this compound with those of known naphthoquinones and sesquiterpenoids, particularly those isolated from the same plant source like Thespesia populnea, aids in structural assignment and confirmation fortunejournals.comnanobioletters.cominnovareacademics.inresearchgate.netpsu.ac.thderpharmachemica.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and functional groups within the molecule tsri.or.thacs.orgnih.govfortunejournals.comrjpponline.orgsoton.ac.ukpsu.ac.th. Analysis of chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum allows for the identification of different proton environments, such as aromatic, olefinic, methyl, and methylene protons acs.orgnih.govfortunejournals.comrjpponline.org. The ¹³C NMR spectrum provides information about the carbon skeleton, including the presence of carbonyl carbons, aromatic carbons, and aliphatic carbons acs.orgresearchgate.netpsu.ac.th.

For this compound, characteristic NMR signals are observed corresponding to the methyl groups, the methine proton on the dihydrobenzofuran ring, the methylene protons, and the aromatic protons of the naphthoquinone system acs.orgnih.govfortunejournals.compsu.ac.th. Comparisons of these spectral features with those of related compounds, such as mansonones and other sesquiterpene quinones isolated from T. populnea, help confirm the proposed structure and identify subtle structural variations researchgate.netpsu.ac.thderpharmachemica.com.

| Spectroscopic Data Type | Key Observations for this compound (Examples from Literature) | Relevant Functional Groups/Structural Features | Source Snippets |

| ¹H NMR (CDCl₃, 300 MHz) | δ 1.28 (d, J = 6.8 Hz, 3 H), 2.31 (s, 3 H), 6.66 (s, 1 H), 7.24 (s, 1 H) | Methyl protons, aromatic protons | acs.org |

| ¹H NMR (CDCl₃, 300 MHz) | δ 1.39 (d, J = 6.7 Hz, 3 H), 2.38 (s, 3 H), 6.84 (s, 1 H), 7.36 (s, 1 H) | Methyl protons, aromatic protons | acs.org |

| ¹H NMR (CDCl₃, 300 MHz) | CH₂ group at δ ~1.70 (B ring) and 2.38 (A ring); δ ~3.24 (B ring), δ ~4.69 and δ ~4.57 (C ring); CH₃ group at δ ~1.48 (C ring); CH group in C ring at δ ~4.28; aromatic proton of A ring at δ ~6.94 | Methylene, methyl, methine, and aromatic protons in different rings | nih.gov, fortunejournals.com |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 19.3, 23.1, 36.3, 79.0, 111.7, 114.6, 127.3, 132.0, 137.2, 159.3 | Various carbon types including aliphatic, olefinic, and quaternary carbons | acs.org |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 18.5, 23.1, 35.3, 39.1, 70.4, 114.6, 115.8, 127.2, 128.1, 128.7, 131.1, 131.5, 136.7, 137.2, 155.3 | Various carbon types including aliphatic, olefinic, and quaternary carbons | acs.org |

| ¹³C NMR | Fourteen carbon signals, including three carbonyl carbons, one methine, three methyls, and seven quaternary carbons | Carbon skeleton and functional groups | researchgate.net |

| ¹³C NMR (TP5, related to this compound) | δC 146.0, 116.2, 165.7, 134.2, 131.2 | Aromatic and quaternary carbons | psu.ac.th |

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule by identifying characteristic absorption bands corresponding to molecular vibrations acs.orgnih.govfortunejournals.comrjpponline.orgnanobioletters.cominnovareacademics.inamazonaws.com. For this compound, key IR absorptions are expected from the carbonyl groups of the naphthoquinone, hydroxyl groups (if present in tautomeric forms or impurities), and C-H stretching and bending vibrations acs.orgnih.govfortunejournals.comrjpponline.orgnanobioletters.com.

| Spectroscopic Data Type | Key Observations for this compound (Examples from Literature) | Relevant Functional Groups/Structural Features | Source Snippets |

| IR (ATR) νmax | 2921, 2852, 1737, 1659, 1633, 1463, 1377, 1260, 1092, 804, 721 cm⁻¹ | C-H stretching, C=O stretching (ketone/quinone), C=C stretching | acs.org |

| IR (ATR) νmax | 2962, 2929, 1659, 1600, 1566, 1457, 1365, 1259, 1105, 1016, 799 cm⁻¹ | C-H stretching, C=O stretching (ketone/quinone), C=C stretching | acs.org |

| IR (ATR) νmax | 2924, 2954, 1726, 1602, 1492, 1454, 1385, 1249, 1174, 1091, 1024, 799, 733, 696 cm⁻¹ | C-H stretching, C=O stretching (ketone/quinone), C=C stretching | acs.org |

| IR (KBr pellets) | OH at 3410.26 cm⁻¹, C=C at 1610.61 cm⁻¹ (for Vanadium complex) | O-H stretching, C=C stretching | nih.gov |

| IR | -C=O at 1728 cm⁻¹, C=C at 1530 cm⁻¹, OH at 3300 cm⁻¹ | C=O stretching, C=C stretching, O-H stretching | fortunejournals.com |

| IR | OH absorption at 3417 cm⁻¹ | O-H stretching | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like the naphthoquinone chromophore in this compound nih.govthermofisher.comlibretexts.orgresearchgate.net. The absorption maxima (λmax) in the UV-Vis spectrum are characteristic of the specific conjugated system and can be used for identification and purity assessment libretexts.org.

| Spectroscopic Data Type | Key Observations for this compound (Examples from Literature) | Relevant Functional Groups/Structural Features | Source Snippets |

| UV-Vis (DMSO) λmax | 289 nm | Conjugated naphthoquinone system | nih.gov, fortunejournals.com |

| UV | Absorption maxima at 216, 251, 259 (sh), 279, and 289 nm (for mansonone G, related compound) | Benzofuran (B130515) chromophore and conjugated system | researchgate.net |

| UV-Vis | Absorbance peaks between 250 to 400 nm (for silver nanoparticles from T. populnea extract, indicating presence of phytochemicals) | Presence of UV-absorbing phytochemicals like quinones | nanobioletters.com |

| UV-Vis | Peak at 317 nm (for ethanolic fruit extracts of T. populnea, indicating presence of active compounds) | Presence of UV-absorbing compounds | innovareacademics.in |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its elemental composition and structural fragments acs.orgnih.govrjpponline.orgsoton.ac.ukproteinmetrics.comgenedata.comucsd.edu. Techniques like Electron Ionization (EI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly used in natural product characterization acs.orgrjpponline.org.

| Spectroscopic Data Type | Key Observations for this compound (Examples from Literature) | Relevant Structural Information | Source Snippets |

| m/z (EI) | 228 (44) [M⁺+1], 226 (42), 147 (15), 132 (100), 115 (8), 91 (16), 63 (8), 51 (16) | Molecular ion and fragmentation pattern | acs.org |

| HRMS (EI) calcd for C₁₀H₁₁BrO [M]⁺ | 225.9993, found 225.9980 | Accurate mass measurement for elemental composition | acs.org |

| m/z (EI) | 258 (56) [M⁺ − C₄H₈], 216 (37), 159 (8), 111 (20), 91 (59), 57 (100) | Molecular ion fragment and fragmentation pattern | acs.org |

| m/z (EI) | 397 (3) [M⁺−1], 395 (4), 227 (8), 225 (8), 147 (4), 132 (3), 91 (100), 65 (5) | Molecular ion fragment and fragmentation pattern | acs.org |

| m/z | 258.2 | Molecular weight confirmation | nih.gov |

| GC-MS | Molecular ion peak observed at m/z 296.1 (C₂₀H₄₀O) for Phytol (related compound) | Molecular weight confirmation | rjpponline.org |

Comparative spectroscopic analysis with related naphthoquinones and sesquiterpenoids is essential for confirming the proposed structure of this compound and understanding its relationship to other natural products found in the same source. The spectroscopic data obtained for this compound align with its proposed naphthoquinone sesquiterpenoid structure and provide valuable information for its identification and characterization.

Biosynthetic Pathway Investigations of Thespesone

Proposed Biosynthetic Precursors (e.g., Acetate (B1210297) Pathway, Shikimate Pathway)

Natural products in plants are synthesized through various metabolic routes, with primary metabolism providing the basic building blocks for secondary metabolites. ijrpr.com Major pathways involved in the biosynthesis of secondary metabolites include the shikimic acid pathway, the malonic acid (acetate-malonate) pathway, and the mevalonic acid (acetate-mevalonate) pathway. ijrpr.comchimia.chslideshare.net

The shikimate pathway is a seven-step metabolic route found in plants and microorganisms, responsible for the biosynthesis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan, as well as other aromatic compounds. ijrpr.comslideshare.netnih.gov The acetate pathways, specifically the mevalonate (B85504) pathway, are fundamental for the biosynthesis of isoprenoids, including terpenes and sesquiterpenes. ijrpr.comslideshare.net Given that Thespesone is a sesquiterpene quinone, it is highly probable that its biosynthesis involves precursors derived from the acetate pathway, particularly the mevalonate route, which provides the isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units characteristic of terpenoid structures. ijrpr.com While the shikimate pathway contributes to aromatic structures, the sesquiterpene nature of this compound points strongly towards an acetate-derived origin for its core fifteen-carbon skeleton.

Key Enzymatic Transformations and Intermediates

The biosynthesis of complex natural products involves a series of enzymatic transformations acting on precursor molecules and intermediates. While specific enzymatic steps for this compound biosynthesis are not extensively detailed in the available literature, the general principles of sesquiterpene and quinone biosynthesis involve cyclization, oxidation, and modification reactions catalyzed by various enzymes.

In the context of sesquiterpene biosynthesis, farnesyl pyrophosphate (a C15 molecule derived from IPP and DMAPP) is a key intermediate that undergoes cyclization catalyzed by sesquiterpene synthases to form various sesquiterpene skeletons. Subsequent modifications, such as oxidation, hydroxylation, and ring formation, are carried out by enzymes like cytochrome P450 monooxygenases and dehydrogenases to yield the final complex structures, including quinones. The formation of the quinone moiety typically involves oxidation reactions. While the specific enzymes involved in this compound formation from a proposed sesquiterpene precursor are not explicitly reported, analogous enzymatic transformations are common in the biosynthesis of other sesquiterpene quinones.

Hypothetical Biosynthetic Routes to the Pyranonaphthoquinone Skeleton

The pyranonaphthoquinone skeleton of this compound suggests a complex biosynthetic assembly. While direct experimental evidence for the specific route in T. populnea is limited, hypothetical pathways can be proposed based on known mechanisms for similar structures. Pyranonaphthoquinones synthesized by Streptomyces bacteria via type II polyketide pathways involve the assembly of acetate units followed by cyclization and tailoring reactions. nih.gov However, the sesquiterpene nature of this compound in plants suggests a different origin for the carbon skeleton compared to bacterial polyketides.

A plausible hypothetical route would involve the cyclization of a farnesyl pyrophosphate derivative to form a sesquiterpene intermediate with a cadinane-like skeleton, similar to related compounds found in T. populnea. scispace.comresearchgate.netderpharmachemica.com This intermediate would then undergo a series of oxidative cleavages, rearrangements, and cyclization steps to form the fused pyran and naphthoquinone rings. The methyl groups and the hydroxyl group at specific positions would be introduced or modified during these enzymatic steps. The conversion of Mansonone-D to this compound under oxidation conditions suggests a potential link or shared intermediate in their biosynthetic pathways, where oxidative steps play a crucial role in shaping the final quinone structure. scispace.com

Comparative Analysis with Biosynthesis of Related Quinones (e.g., Mansonones, Gossypol)

This compound co-occurs in Thespesia populnea with other sesquiterpene quinones, including various Mansonones and Gossypol (B191359). scispace.comresearchgate.netjetir.orgphytojournal.com This co-occurrence suggests that these compounds may share common biosynthetic origins or intermediates.

Gossypol, a dimeric sesquiterpene aldehyde, is known to be biosynthesized via the isoprenoid pathway, with studies showing the incorporation of mevalonate. derpharmachemica.com The biosynthesis of gossypol involves the cyclization of farnesyl pyrophosphate to form a cadinane (B1243036) precursor, which then undergoes dimerization and further modifications. derpharmachemica.com Mansonones are also sesquiterpenoid quinones with a cadinane skeleton. scispace.comresearchgate.netderpharmachemica.com

The structural similarities between this compound, Mansonones (which possess a naphtho[1,8-bc]pyran-7,8-dione or related skeleton), and the cadinane-derived Gossypol strongly suggest that they originate from the same isoprenoid pathway, likely branching from a common farnesyl pyrophosphate intermediate or a closely related cadinane precursor. scispace.comresearchgate.netderpharmachemica.com The differences in their final structures arise from distinct enzymatic modifications, including different cyclization patterns, oxidation states, and rearrangements. The observed conversion of Mansonone-D to this compound under oxidative conditions in vitro further supports a close biosynthetic relationship and highlights the importance of oxidative enzymes in shaping these sesquiterpene quinones. scispace.com

Genetic and Molecular Biology Approaches to Biosynthesis Elucidation

Elucidating biosynthetic pathways at the molecular level often involves genetic and molecular biology approaches. These methods aim to identify the genes encoding the enzymes responsible for the biosynthetic steps and to understand their regulation. Techniques such as gene sequencing, transcriptomics, proteomics, and targeted gene silencing or overexpression can be employed.

For complex pathways like those of plant secondary metabolites, identifying the specific genes and enzymes can be challenging, especially if the pathway involves multiple steps and enzymes with broad substrate specificities. While genetic and molecular biology techniques are powerful tools for dissecting biosynthetic routes in plants and microorganisms nih.govalliedacademies.org, the available information does not provide specific details on the application of these approaches directly to the biosynthesis of this compound in Thespesia populnea. Research in this area would likely involve analyzing gene expression in tissues where this compound is produced (e.g., heartwood), identifying candidate genes based on homology to known enzymes in related pathways (e.g., terpene synthases, cytochrome P450s), and experimentally verifying their function through methods like in vitro enzyme assays or genetic manipulation in a suitable expression system or in the plant itself.

Chemical Synthesis and Derivatization Strategies for Thespesone and Analogs

Total Synthesis Approaches to Thespesone

Total synthesis aims to construct this compound from simpler, commercially available precursors. Several strategies have been developed to achieve this goal.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis involves working backward from the target molecule to identify simpler starting materials and key bond disconnections. For this compound, a common retrosynthetic strategy involves disconnecting the aromatic and quinoid rings. acs.org This approach suggests that the p-naphthoquinone core could be formed from a suitably functionalized dihydrobenzofuran precursor and a cyclobutene-1,2-dione derivative. acs.org Another key disconnection involves the formation of the dihydrobenzofuran ring, which could potentially arise from a cyclization reaction.

Stereoselective and Enantioselective Methodologies

Given the presence of a stereocenter in the dihydrobenzofuran ring of this compound, stereoselective and enantioselective methodologies are crucial for synthesizing the natural product and its enantiomer. One approach reported involves an enzyme-mediated kinetic resolution of a chiral alcohol precursor. acs.orgnih.gov Using porcine pancreas lipase (B570770) (PPL), the racemic alcohol was subjected to acetylation, which selectively reacted with the (S)-enantiomer. Subsequent saponification of the resulting acetate (B1210297), also catalyzed by PPL, afforded the (S)-2-arylpropan-1-ol with high enantiomeric excess (96% ee). acs.orgnih.gov The unreacted (R)-enantiomer could also be obtained with enriched enantiomeric purity (77% ee) through further enzymatic acetylation cycles. acs.orgnih.gov Asymmetric hydrogenation of a 3-methylbenzofuran (B1293835) derivative has also been employed as a key stereoselective step in a formal total synthesis of (-)-thespesone. researchgate.netnih.gov

Palladium-Catalyzed Reactions in Total Synthesis

Palladium catalysis plays a significant role in modern organic synthesis, including approaches to complex natural products like this compound. While specific details on palladium-catalyzed steps directly in the total synthesis of this compound are not extensively detailed in the provided snippets, palladium catalysis is a common tool for transformations relevant to constructing such molecules. For instance, palladium-catalyzed reactions are utilized in the synthesis of dihydrobenzofurans and in coupling reactions that could be applicable in a total synthesis strategy. nih.govcnr.itrsc.orgrsc.orgmdpi.com

Formal Total Synthesis Strategies

Formal total synthesis refers to a synthetic route that produces a key intermediate that has already been successfully converted to the target molecule in a previously reported total synthesis. An asymmetric hydrogenation of a 3-methylbenzofuran derivative using iridium catalysts bearing bicyclic pyridine-phosphinite ligands has been reported as a key step in a formal total synthesis of (-)-thespesone. researchgate.netnih.gov This highlights the importance of developing efficient routes to key structural subunits.

Semi-Synthetic Modifications of this compound

Semi-synthetic modifications involve using a naturally occurring compound as a starting material and performing chemical transformations to create new analogs. While the provided information does not detail specific semi-synthetic modifications of this compound itself, general reactions like esterification, etherification, and amidation are common strategies for modifying hydroxyl and carbonyl groups present in many natural products, including quinones. soton.ac.uk

Esterification, Etherification, and Amidation Reactions

Esterification, etherification, and amidation reactions are fundamental functional group transformations that can be applied to introduce variety into the structure of this compound or its precursors. These reactions typically involve the reaction of a carboxylic acid or derivative (for esterification and amidation) or an alcohol or halide (for etherification) with appropriate functional groups on the this compound scaffold or a synthetic intermediate. These modifications can be used to alter properties such as solubility, stability, and biological activity. Although specific examples for this compound are not provided in the search results, these reactions represent general strategies applicable to compounds with hydroxyl groups or those that can be functionalized to incorporate amines or carboxylic acids.

Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental concept in organic synthesis, involving the transformation of one functional group within a molecule into another. ic.ac.uksolubilityofthings.comimperial.ac.uk This process is crucial for modifying molecular structures to achieve desired properties or to enable subsequent synthetic steps. solubilityofthings.com FGIs can involve various reaction types, including substitution, addition, elimination, oxidation, and reduction. ic.ac.ukimperial.ac.uk They are often employed when desired starting materials are unavailable or when a direct synthesis of a functional group is inefficient. ic.ac.uk

While specific examples of functional group interconversions performed directly on the this compound molecule are not detailed in the provided search results, the naphthoquinone and dihydrobenzofuran moieties within this compound's structure contain functional groups that are amenable to various transformations. The quinone carbonyls, the hydroxyl group, and the dihydrobenzofuran ring system could potentially undergo FGIs. For instance, carbonyl groups can be reduced to alcohols, alcohols can be oxidized or converted to leaving groups, and aromatic rings can undergo electrophilic substitution or other reactions depending on the substituents. ic.ac.ukimperial.ac.uk The specific reactions and conditions would depend on the desired transformation and the need for chemoselectivity and regioselectivity in the presence of other functional groups in this compound.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of natural products like this compound is a common strategy in medicinal chemistry to explore structure-activity relationships and potentially identify compounds with improved efficacy, reduced toxicity, or altered pharmacokinetic properties. researchgate.net The total synthesis of (-)- and (+)-Thespesone has been achieved through a route involving the bisacylation of a 5-lithiodihydrobenzofuran precursor. nih.gov This synthesis provides a foundation for potentially generating analogs by modifying the precursor or introducing variations during the synthesis.

Structural Diversification Strategies

Structural diversification aims to create a range of related molecules by systematically varying parts of the core structure or introducing different substituents. For this compound, diversification strategies could involve modifications to the naphthoquinone system, the dihydrobenzofuran ring, or the methyl and hydroxyl substituents.

Based on the reported synthesis of this compound nih.gov, one approach to diversification could involve synthesizing modified dihydrobenzofuran precursors or using different cyclobutenediones in the bisacylation step. Varying the substituents on these building blocks could lead to analogs with different groups at the positions corresponding to the methyl groups or the dihydrobenzofuran ring in this compound.

Another strategy could involve post-synthesis modification of the this compound core. The hydroxyl group could be a site for derivatization, for example, through esterification or etherification. The quinone carbonyls could potentially undergo reactions like additions or reductions, although the reactivity of the ortho-quinone system in this compound would need careful consideration.

While the search results mention structural diversification in the context of reducing the toxicity of gossypol (B191359) researchgate.net, specific detailed strategies for the structural diversification of this compound itself are not provided. However, general methods for diversifying dihydrobenzofuran structures, such as palladium-catalyzed functionalization or asymmetric hydrogenation of benzofuran (B130515) derivatives, have been reported and could potentially be adapted or serve as inspiration for this compound analog synthesis. cnr.itresearchgate.net

Pharmacological and Biological Activity Mechanisms of Thespesone

Molecular Targets and Binding Interactions

Thespesone's biological activities are rooted in its interactions with specific molecular targets, primarily enzymes and other proteins. Understanding these interactions is key to elucidating its pharmacological profile.

Enzyme Inhibition Studies (e.g., Cholinesterase Activity Modulation)

Research has primarily focused on extracts of Thespesia populnea, a plant from which this compound is derived, to understand its enzyme-inhibiting capabilities. Ethanolic extracts of T. populnea bark have been shown to significantly reduce central cholinesterase activity in animal models. nih.gov This inhibition of cholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key mechanism for enhancing cholinergic transmission in the brain. nih.gov Diminished cholinergic transmission is a known factor in the development of cognitive decline. nih.gov

While these studies were conducted on the whole extract, this compound, as a constituent of the plant, is implicated in contributing to this anticholinesterase effect. nih.gov The inhibition of cholinesterase is a valuable therapeutic target for improving cognitive functions. researchgate.net

Interactive Data Table: Enzyme Inhibition Activity of Thespesia populnea Extract

| Extract/Compound | Target Enzyme | Observed Effect | Potential Implication |

|---|---|---|---|

| Ethanolic Extract of Thespesia populnea (TPE) | Cholinesterase | Significant reduction in brain cholinesterase activity nih.gov | Improvement in memory and cognitive function nih.govresearchgate.net |

| This compound (as a constituent of TPE) | Cholinesterase | Contributes to the overall inhibitory effect of the extract | Potential role in neuroprotective effects |

Protein-Ligand Interaction Analysis

The analysis of protein-ligand interactions involves studying the binding between a small molecule, like this compound, and its protein target. Techniques such as molecular docking and surface plasmon resonance (SPR) are used to characterize these interactions, defining binding affinity and kinetics. nih.govacs.org Such studies are crucial for understanding how a compound exerts its effect at a molecular level and for designing more potent and selective drugs. nih.govscitechdaily.com

For this compound specifically, detailed protein-ligand interaction analyses are not extensively documented in the available research. While molecular docking studies have been performed on extracts of Thespesia populnea against targets for type 2 diabetes, specific analyses detailing the binding modes and affinities of isolated this compound with its targets (like cholinesterase or inflammatory proteins) are limited. globalresearchonline.net Further research using computational and biophysical methods is needed to fully characterize the specific amino acid interactions and binding energies that govern this compound's activity at its molecular targets.

Cellular Pathway Modulation

This compound influences several cellular signaling pathways, leading to its observed biological effects. These include modulating pathways related to oxidative stress, inflammation, and cognitive processes.

Mechanisms of Antioxidant Activity (e.g., Redox Cycling, Superoxide (B77818) Anion Radical Generation)

This compound, a naturally occurring quinone, demonstrates antioxidant activity through mechanisms that involve redox cycling. nih.gov In scientific studies, this compound has been shown to participate in reactions that generate superoxide anion radicals (O₂⁻) and hydrogen peroxide (H₂O₂) during aerobic incubation with NADH:cytochrome c reductase. nih.gov This process of generating reactive oxygen species is a key part of its cytotoxic action against certain cancer cells. nih.gov

The generation of the superoxide radical during the enzymatic reduction of this compound has been confirmed using electron paramagnetic resonance (EPR) spin trapping experiments. nih.gov Cyclic voltammetry studies indicate that this compound has an irreversible redox couple, making it more difficult to reduce compared to other related quinones like thespone (B1235297) and mansonone-D. nih.gov

Interactive Data Table: Redox Properties of this compound and Related Quinones

| Quinone | Abbreviation | Redox Couple | Cytotoxicity Ranking | Key Finding |

|---|---|---|---|---|

| This compound | TPE | Irreversible | Lower | Participates in redox cycling to produce superoxide anion radicals nih.gov |

| Thespone | TP | Reversible | Higher | More easily reduced than this compound nih.gov |

| Mansonone-D | MD | Reversible | Highest | More easily reduced than this compound nih.gov |

| Mansonone-H | MH | Irreversible | Lower | Similar to this compound in reducibility nih.gov |

Methanolic extracts of the bark and leaves of Thespesia populnea, which contains this compound, have shown significant free radical scavenging activity against superoxide, hydroxyl, and lipid peroxide radicals. researchgate.net

Anti-Inflammatory Signaling Pathways

Extracts from Thespesia populnea have demonstrated notable anti-inflammatory effects, which are attributed to the plant's rich phytochemical content, including this compound. The anti-inflammatory mechanism is believed to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase. researchgate.net These enzymes are crucial for the metabolism of arachidonic acid and the production of inflammatory mediators. researchgate.net

The inhibition of COX-2, the inducible form of the enzyme that plays a significant role in inflammation, is a primary target for many anti-inflammatory drugs. nih.govnih.gov By inhibiting COX-2, the production of prostaglandins (B1171923) that mediate pain and inflammation is reduced. youtube.com Saponins and flavonoids present in Thespesia populnea extracts are thought to act synergistically to inhibit these enzymes. researchgate.net While direct studies on isolated this compound are sparse, its presence in these active extracts suggests it contributes to the modulation of these anti-inflammatory signaling pathways.

Mechanisms of Memory Enhancement

The memory-enhancing properties of Thespesia populnea extracts are mechanistically linked to their effects on cholinergic pathways. nih.gov The primary mechanism identified is the inhibition of cholinesterase activity in the brain. nih.govresearchgate.net By reducing the breakdown of acetylcholine, a neurotransmitter vital for learning and memory, the extract enhances cholinergic function. consensus.app

This cholinergic enhancement is a well-established strategy for improving cognitive function and is the basis for several drugs used to manage Alzheimer's disease. nih.govnih.govnih.gov Studies on the ethanolic extract of T. populnea showed a significant improvement in memory in animal models, reversing amnesia induced by drugs like scopolamine (B1681570) and diazepam. nih.gov Therefore, this compound, as a component of this plant, is considered a promising candidate for further exploration in the context of memory enhancement, primarily through its contribution to the modulation of cholinesterase activity. nih.gov

Cellular Effects on Glucose and Lipid Metabolism (e.g., Insulin (B600854) Signaling Pathway)

This compound, a pyranonaphthoquinone constituent of Thespesia populnea, has been investigated for its potential role in modulating glucose and lipid metabolism, primarily through studies involving its metallic complexes and extracts of its plant source. academicjournals.orgresearchgate.net Research suggests that this compound may contribute to antihyperglycemic and antihyperlipidemic effects, potentially through mechanisms related to insulin action. academicjournals.orgnih.gov

A study involving a synthetically created complex of this compound and vanadium (TVa) demonstrated significant effects on glycemic and lipid control in alloxan-induced diabetic rats. researchgate.net This complex was found to have an insulin-mimetic potential. researchgate.net Oral administration of the this compound-vanadium complex for 42 days resulted in a significant reduction in key metabolic markers compared to the untreated diabetic control group. researchgate.net Specifically, the complex lowered plasma glucose, serum triglyceride, and total cholesterol levels, while concurrently increasing the levels of beneficial high-density lipoprotein (HDL) cholesterol. researchgate.net

| Parameter | Effect Observed with this compound-Vanadium Complex Treatment | Significance vs. Diabetic Control |

|---|---|---|

| Plasma Glucose | Significant Decrease | p < 0.01 |

| Serum Triglycerides | Significant Decrease | p < 0.05 |

| Serum Total Cholesterol | Significant Decrease | p < 0.05 |

| Serum HDL Cholesterol | Significant Increase | p < 0.01 |

Data adapted from a study on this compound-vanadium complex in diabetic rats. researchgate.net

Furthermore, studies on ethanolic extracts of Thespesia populnea bark, which contains this compound, have shown a preventive effect against rising blood glucose and triglyceride levels in dexamethasone-induced insulin-resistant mice. academicjournals.org This suggests a potential mechanism involving an increase in insulin sensitivity. academicjournals.org The anti-diabetic activity of Thespesia populnea may also be linked to its effect on the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of insulin sensitivity, adipogenesis, and glucose homeostasis. nih.gov

Antiproliferative Mechanisms in Cell Culture Models

This compound has been identified as a compound with cytotoxic and antiproliferative properties. researchgate.net Research into the biological activities of constituents from Thespesia populnea has highlighted the potential of its isolated quinones, including this compound, in inhibiting cell growth. researchgate.net

While direct mechanistic studies detailing the specific effects of isolated this compound on cell cycle progression and apoptosis induction are limited, the activity of extracts containing this compound provides foundational evidence of its antiproliferative potential. For example, a methanolic extract from the aerial parts of Thespesia populnea demonstrated a potent cytotoxic effect against the human breast adenocarcinoma cell line, MCF-7. researchgate.net

| Extract/Compound Source | Cell Line | Activity | Measured Value (IC50) |

|---|---|---|---|

| Methanolic Extract of Thespesia populnea | MCF-7 (Human Breast Adenocarcinoma) | Cytotoxic | 107.8 µg/ml |

Data from a study on the cytotoxic effects of Thespesia populnea extract. researchgate.net

The general mechanisms by which related compounds induce antiproliferative effects often involve inducing cell cycle arrest at specific checkpoints (such as G0/G1 or G2/M) and triggering programmed cell death, or apoptosis. nih.govnih.govmdpi.com Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of effector caspases like caspase-3. nih.govplos.org Although this compound's specific interactions within these pathways require further elucidation, its established cytotoxicity suggests it may engage one or more of these fundamental antiproliferative processes. researchgate.net

Comparative Mechanistic Studies with Related Natural Products

This compound is a member of the sesquiterpene quinone class of compounds and is co-isolated from Thespesia populnea with other structurally related natural products, most notably other quinones like various mansonones and the polyphenolic aldehyde, gossypol (B191359). researchgate.net A comparison of their reported biological activities reveals distinct and overlapping mechanistic pathways.

Gossypol: This compound is extensively studied for its antiproliferative and antifertility properties. nih.govdntb.gov.ua Its anticancer mechanism is primarily attributed to the induction of apoptosis. nih.gov Gossypol acts as an inhibitor of the Bcl-2 family of anti-apoptotic proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspase-dependent signaling pathways that execute cell death. nih.govresearchgate.net This pro-apoptotic mechanism is more clearly defined than what is currently known for this compound.

Mansonones: This group of sesquiterpenoid quinones, including Mansonone D, E, F, G, and H, exhibits a range of biological effects. researchgate.netresearchgate.net Some mansonones, such as Mansonone S and U, have demonstrated potent inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net This represents a distinct mechanism for achieving glycemic control compared to the potential insulin-mimetic action suggested for the this compound-vanadium complex. researchgate.net Additionally, Mansonone F has been noted for its significant antioxidative activity. researchgate.net

| Compound | Compound Class | Primary Reported Biological/Mechanistic Activity |

|---|---|---|

| This compound | Sesquiterpene Quinone | Cytotoxicity; Potential insulin-mimetic activity (as a vanadium complex) researchgate.netresearchgate.net |

| Gossypol | Polyphenolic Dialdehyde | Induction of apoptosis via Bcl-2 inhibition; Caspase activation nih.govresearchgate.net |

| Mansonones (various) | Sesquiterpene Quinone | α-glucosidase inhibition; Antioxidant activity researchgate.netresearchgate.net |

Structure Activity Relationship Sar Studies of Thespesone and Its Analogs

Identification of Key Pharmacophoric Elements

Detailed pharmacophore modeling studies specifically for thespesone are not extensively available in publicly accessible literature. A pharmacophore model identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For this compound, a naphthoquinone, it can be inferred that the quinone ring system is a critical pharmacophoric feature, as this moiety is known to participate in redox cycling and interactions with biological macromolecules. The key elements likely include the two carbonyl groups, the aromatic ring system, and the chiral center in the dihydrofuran ring. The spatial relationship between these features is expected to be crucial for its cytotoxic effects. However, without specific studies that map these features based on a range of active and inactive analogs, a definitive pharmacophore model for this compound remains to be established.

Impact of Functional Group Modifications on Biological Activities

Currently, there is a limited number of published studies detailing the synthesis and biological evaluation of a wide array of this compound analogs with systematic modifications of its functional groups. To thoroughly understand the impact of such modifications, research would need to be conducted on derivatives where, for example, the hydroxyl group is altered, the methyl group on the quinone ring is substituted, or the dihydrofuran ring is modified. Such studies would provide invaluable data on how changes in electronics, sterics, and hydrogen-bonding capacity affect the biological activity of this compound. Without this body of research, a comprehensive analysis of the impact of functional group modifications remains speculative.

Stereochemical Influence on Activity and Selectivity

A pivotal aspect of this compound's SAR is the influence of its stereochemistry on its biological activity. A significant study by Breyer et al. (2010) detailed the total synthesis of both the naturally occurring (-)-(S)-thespesone and its enantiomer, (+)-(R)-thespesone, and evaluated their anticancer activities against a panel of human cancer cell lines. nih.gov

The results demonstrated a clear stereochemical preference for the cytotoxic activity. The natural (-)-(S)-enantiomer was found to be significantly more potent than the (+)-(R)-enantiomer across all tested cancer cell lines, which included drug-sensitive and multidrug-resistant phenotypes. nih.gov For instance, against the HeLa cervical cancer cell line, (-)-(S)-thespesone exhibited an IC₅₀ value of 4.3 µM, whereas its (+)-(R)-enantiomer was considerably less active. nih.gov This pronounced difference in efficacy underscores the importance of the specific three-dimensional arrangement of the atoms for its interaction with its biological target(s). nih.gov

Interestingly, the study also showed that (-)-(S)-thespesone was well-tolerated by nonmalignant human fibroblasts, suggesting a degree of selectivity for cancer cells over normal cells, a desirable characteristic for a potential anticancer agent. nih.gov The (+)-(R)-enantiomer, in addition to being less potent, did not exhibit this selective toxicity. nih.gov

The following interactive data table summarizes the cytotoxic activities (IC₅₀ values) of (-)-(S)-thespesone and (+)-(R)-thespesone against various human cancer cell lines, as reported by Breyer et al. (2010). nih.gov

| Cell Line | Cancer Type | (-)-(S)-Thespesone IC₅₀ (µM) | (+)-(R)-Thespesone IC₅₀ (µM) |

| HeLa | Cervical Carcinoma | 4.3 | >50 |

| 518A2 | Melanoma | 3.5 | >50 |

| 8505C | Anaplastic Thyroid Carcinoma | 5.1 | >50 |

| A549 | Lung Carcinoma | 6.2 | >50 |

| EBC-1 | Lung Squamous Cell Carcinoma | 4.8 | >50 |

| MCF-7 | Breast Adenocarcinoma | 7.5 | >50 |

Data sourced from Breyer et al., 2010. nih.gov

Computational and in silico SAR Analysis

As of now, dedicated computational and in silico SAR analyses specifically for this compound are not widely reported in the scientific literature. Such studies are essential for a deeper understanding of its mechanism of action and for guiding the rational design of more effective analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling involves the use of statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. To perform a robust QSAR study on this compound, a dataset of diverse analogs with a range of biological activities would be required. As the synthesis and evaluation of such a series of this compound derivatives have not been extensively published, the development of a specific QSAR model for this compound is not yet feasible.

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a specific protein target. While these techniques have been applied to other natural products, there is a lack of published research detailing molecular docking or dynamics simulations of this compound with its potential biological targets. Identifying the precise molecular targets of this compound is a prerequisite for conducting meaningful in silico binding studies. Such investigations would be invaluable in elucidating its mechanism of action at the atomic level.

Design Principles for Optimized this compound Derivatives

Based on the currently available SAR data, particularly the significant influence of stereochemistry, several design principles for optimized this compound derivatives can be proposed. The primary principle is the retention of the (S)-configuration at the chiral center, as this has been shown to be critical for potent anticancer activity. nih.gov

Future design strategies should focus on the synthesis of analogs based on the (-)-(S)-thespesone scaffold. Modifications could be systematically introduced to other parts of the molecule to explore their impact on activity and selectivity. For example, substitutions on the aromatic ring could modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its potency or altering its pharmacokinetic profile. Similarly, modifications to the dihydrofuran ring could be explored to improve binding interactions with the biological target. The development of such optimized derivatives will heavily rely on the future generation of more extensive SAR data through the synthesis and biological testing of a wider range of this compound analogs.

Future Research Directions and Academic Challenges for Thespesone

Elucidation of Remaining Unidentified Biosynthetic Steps

A complete understanding of a natural product's therapeutic potential is intrinsically linked to the elucidation of its biosynthetic pathway. For many complex plant metabolites like Thespesone, these pathways are intricate, involving numerous enzymes and regulatory factors that are often specific to certain tissues or developmental stages. nih.gov The biosynthesis of this compound is not fully characterized, and identifying the remaining unknown steps is a critical research goal.

Key academic challenges in this area include:

Genetic Complexity: The large and complex genomes of plants can make identifying the specific genes and enzymes involved in the this compound pathway difficult. nih.gov

Pathway Engineering: Effective pathway engineering requires comprehensive prior knowledge of all genes, enzymes, precursors, and intermediates. nih.gov Without this, efforts to reconstruct the pathway in model organisms are hindered.

Enzyme Characterization: Identifying and characterizing the specific enzymes—such as oxidases and reductases—that catalyze the intricate steps of quinone formation is a significant hurdle. biorxiv.orgbiorxiv.org

Future research will likely involve a combination of genomics, transcriptomics, and metabolomics to identify candidate genes and enzymes. nih.gov Techniques such as heterologous expression, where genes from Thespesia populnea are expressed in more easily manipulated organisms like yeast or Nicotiana benthamiana, will be instrumental in functionally characterizing the enzymes of the this compound pathway. nih.govnih.gov

Development of Novel and Efficient Synthetic Routes

While this compound can be extracted from its natural source, this is often inefficient due to low abundance. nih.gov Chemical synthesis offers an alternative, but creating complex natural products in the laboratory presents its own set of challenges. consensus.app The development of novel and efficient synthetic routes is paramount for producing sufficient quantities of this compound for extensive biological testing and potential therapeutic development.

The primary challenges in synthesizing complex molecules like this compound include:

Structural Complexity: Natural products often feature intricate architectures, including multiple stereogenic centers, which require precise control during synthesis. consensus.appnih.gov

Methodology Development: There is a constant need for new synthetic methodologies to construct complex molecular frameworks and introduce specific functional groups selectively. hilarispublisher.com

Future research will focus on developing innovative synthetic strategies. This includes the application of modern catalytic methods, such as transition-metal catalysis, to form key chemical bonds efficiently. hilarispublisher.com Furthermore, computational chemistry and machine learning are emerging as powerful tools for designing and optimizing synthetic pathways, potentially accelerating the discovery of novel and practical routes to this compound and its analogues. hilarispublisher.com

Exploration of Unexplored Biological Mechanisms and Targets

Preliminary studies have shown that this compound exhibits cytotoxic action against human breast adenocarcinoma (MCF-7) cells. researchgate.net Additionally, extracts from its source plant, Thespesia populnea, have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and memory-enhancing effects. researchgate.netresearchgate.net However, the specific molecular targets and mechanisms through which this compound exerts its effects are largely unknown.

A significant challenge is to move from observed biological activity to a precise mechanistic understanding. Identifying the specific proteins, enzymes, or cellular pathways that this compound interacts with is crucial for its development as a therapeutic agent.

Future research directions include:

Target Identification: Utilizing modern approaches like network pharmacology and molecular docking to predict potential protein targets of this compound. nih.gov These in silico methods can guide experimental validation and uncover interactions with key mediators of disease. nih.gov

Mechanism of Action Studies: Investigating how this compound's interaction with its targets leads to a cellular response. For its cytotoxic effects, this could involve studying its influence on signaling pathways related to cancer pathogenesis. nih.gov

Broader Pharmacological Profiling: Systematically screening this compound against a wider range of biological targets and disease models to uncover new therapeutic applications.

Application of Advanced Analytical and Spectroscopic Techniques for Metabolomics and Interactomics

The study of complex natural products and their biological interactions relies heavily on sophisticated analytical techniques. mdpi.com For this compound, these methods are essential for both analyzing its presence in plant extracts and for studying its interactions within biological systems.

The analysis of polyphenols and other metabolites in complex plant matrices remains challenging due to their structural diversity and often low concentrations. mdpi.com Advanced analytical methods are required to achieve the necessary sensitivity and accuracy. mdpi.com

Key techniques and their applications include:

Chromatography and Mass Spectrometry: High-pressure liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the identification and quantification of this compound. mdpi.comtezu.ernet.in These hyphenated techniques provide detailed structural information and high sensitivity. mdpi.com

Metabolomics: This approach involves the large-scale study of small molecules within a biological system. nih.gov MS-based metabolomics can be used to understand the broader metabolic context in which this compound is produced in Thespesia populnea and how it may alter the metabolome of human cells upon treatment.

Interactomics: This field investigates the interactions between molecules in a cell. Large-scale interactomics strategies can be employed to identify protein-metabolite interactions, potentially revealing the direct molecular targets of this compound. researchgate.net

Future applications of these techniques will provide a more comprehensive picture of this compound's chemistry and biology, from its role in the plant to its mechanism of action in human disease.

Biotechnological Production and Sustainable Sourcing Strategies

The reliance on direct extraction from plants for obtaining valuable secondary metabolites like this compound raises concerns about sustainability and scalability. mdpi.com The low abundance of these compounds in their natural hosts often makes commercial-scale extraction unviable. nih.gov Biotechnological production and sustainable sourcing are therefore critical areas of future research.

Biotechnological Production: This approach involves using engineered biological systems to produce this compound. Once the biosynthetic pathway is fully elucidated, the relevant genes can be transferred to a microbial or plant chassis, such as Escherichia coli, Saccharomyces cerevisiae (yeast), or Nicotiana benthamiana. nih.govnih.gov These systems can be optimized for high-yield production in controlled fermenters or plant cultures, offering a more sustainable and reliable supply. nih.govnih.gov